molecular formula C6H6N2OS B13465014 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one

4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one

Cat. No.: B13465014
M. Wt: 154.19 g/mol
InChI Key: JNPBCMZKIIVAMF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions. For example, the reaction with thionyl chloride in the presence of pyridine can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    1,2,3-Benzothiadiazole: This compound shares a similar thiadiazole ring but lacks the tetrahydro structure.

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and exhibits distinct chemical properties.

Uniqueness: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is unique due to its tetrahydro structure, which imparts different chemical reactivity and potential biological activity compared to its fully aromatic counterparts .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

6,7-dihydro-5H-1,2,3-benzothiadiazol-4-one

InChI

InChI=1S/C6H6N2OS/c9-4-2-1-3-5-6(4)7-8-10-5/h1-3H2

InChI Key

JNPBCMZKIIVAMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=NS2

Origin of Product

United States

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